2,2'-(1,2-ETHANEDIYL)BIS(2H-NAPHTHO[1,8-CD]ISOTHIAZOLE) 1,1,1',1'-TETRAOXIDE
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Overview
Description
2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[1,8-cd]isothiazole core, which is a fused ring system containing both naphthalene and isothiazole units. The presence of the ethanediyl bridge and tetraoxide groups further enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide typically involves multi-step organic reactions. One common approach is the condensation of naphtho[1,8-cd]isothiazole derivatives with ethanediyl dihalides under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Advanced purification techniques, including high-performance liquid chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetraoxide groups to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphtho[1,8-cd]isothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the naphtho[1,8-cd]isothiazole core.
Scientific Research Applications
2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and bioactive molecule.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biomolecules, such as proteins and nucleic acids, potentially modulating their function. The presence of the naphtho[1,8-cd]isothiazole core and tetraoxide groups contributes to its reactivity and ability to participate in redox reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: A related compound with a similar naphthalene core but lacking the isothiazole and tetraoxide groups.
2,2’-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[6-({2-[2-(2-aminoethoxy)ethoxy]ethyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione]: Another structurally related compound with different functional groups and applications.
Uniqueness
2,2’-(1,2-Ethanediyl)bis(2H-naphtho[1,8-cd]isothiazole) 1,1,1’,1’-tetraoxide stands out due to its unique combination of the naphtho[1,8-cd]isothiazole core and tetraoxide groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-[2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)ethyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c25-29(26)19-11-3-7-15-5-1-9-17(21(15)19)23(29)13-14-24-18-10-2-6-16-8-4-12-20(22(16)18)30(24,27)28/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTHDQHZZUWXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCN4C5=CC=CC6=C5C(=CC=C6)S4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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